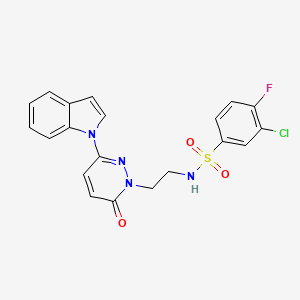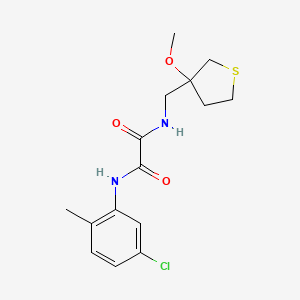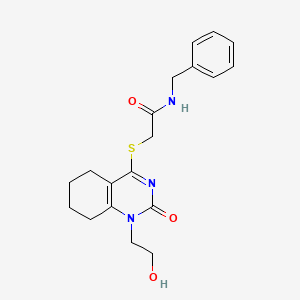![molecular formula C19H15F2N3O6 B2802420 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]-1,3-difluorobenzene CAS No. 860785-96-2](/img/structure/B2802420.png)
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]-1,3-difluorobenzene is a useful research compound. Its molecular formula is C19H15F2N3O6 and its molecular weight is 419.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Coordination in Crystal Structures
The study of hydrogen bonding and sodium coordination in related compounds, such as in the crystal structure of tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate, reveals insights into the molecular interactions and structural stability. These findings highlight the importance of 2,4-dinitrophenyl groups in facilitating intermolecular interactions, potentially applicable in designing new materials with specific mechanical or electronic properties (Reiss, Puhl, & Hägele, 2018).
Fluorescence Quenching and Toxicity Mechanisms
The fluorescence quenching properties of dinitrophenols, including compounds with 2,4-dinitrophenyl groups, have been studied to understand and explain their toxicity. This research is vital in the fields of toxicology and environmental science, as it helps in identifying the molecular mechanisms through which these compounds impact biological systems (Dumitraş Huţanu & Pintilie, 2013).
Analytical Chemistry Applications
The reactivity of 2,4-dinitrofluorobenzene with free amino groups has been exploited in analytical chemistry, particularly in protein and amino acid analysis. This compound's ability to form dinitrophenyl derivatives allows for more specific determinations of various biochemical molecules, showcasing its utility in biochemical research and diagnostics (Dubin, 2003).
Synthesis and Characterization of Novel Compounds
Research into N-heterocyclic carbenes with a N-2,4-dinitrophenyl substituent demonstrates the synthetic versatility of dinitrophenyl-functionalized compounds. These studies provide foundational knowledge for developing new catalysts and materials with tailored electronic and structural properties, applicable in organic synthesis and material science (Sato, Hirose, Yoshioka, & Oi, 2012).
Propiedades
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O6/c20-14-5-3-6-15(21)18(14)19(25)30-22-16-7-2-1-4-12(16)13-9-8-11(23(26)27)10-17(13)24(28)29/h3,5-6,8-10,12H,1-2,4,7H2/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBFPWGEQJNWRL-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=C(C=CC=C2F)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=C(C=CC=C2F)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2802337.png)
![3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2802338.png)
![(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2802339.png)
![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2802349.png)





![1-[4-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2802358.png)
![N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2802359.png)